molecular formula C9H15NS B1611433 (S)-(+)-1-Cyclohexylethyl isothiocyanate CAS No. 737000-92-9

(S)-(+)-1-Cyclohexylethyl isothiocyanate

Cat. No. B1611433
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-1-Cyclohexylethyl isothiocyanate, also known as (S)-(+)-1-cyclohexylethyl isothiocyanate, is an isothiocyanate compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Isothiocyanates are a class of compounds that have been studied for their potential applications in medicine, biochemistry, and pharmacology. (S)-(+)-1-cyclohexylethyl isothiocyanate has been used as a substrate for the synthesis of several other compounds, including derivatives of the natural product, isothiocyanate. This compound has also been investigated for its potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

  • Biological Pathways of Siderophores

    • Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . Isothiocyanates could potentially be involved in the biosynthetic pathways of siderophores .
    • Method: The study of siderophores involves exploring their diverse classifications and biosynthetic pathways, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Health Benefits and Potential Food Applications

    • Application: Isothiocyanates have been found to reduce oxidative stress and act as indirect antioxidants as well as antimicrobials . Therefore, they have received attention from researchers for their possible application in the pharmacological and food industry .
    • Method: The extraction of these bioactive compounds is challenging due to their high volatility and heat sensitivity . Various innovative technologies are required for their extraction .
    • Results: Isothiocyanates are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . They have become popular in food packaging films due to their antimicrobial properties .
  • Organic Synthesis

    • Application: Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .
    • Method: The synthesis of isothiocyanates often involves the use of elemental sulfur .
    • Results: The review considers the best practices for the synthesis of isothiocyanates using elemental sulfur, highlighting recent developments .
  • Plant Immunity

    • Application: Research has revealed that S-acylation of certain peptides, potentially including isothiocyanates, is crucial for plant immunity, enhancing pathogen resistance by modulating signaling pathways .
    • Method: The study of plant immunity involves exploring the diverse classifications and biosynthetic pathways of peptides and other molecules, potentially including isothiocyanates .
    • Results: S-acylation of certain peptides, potentially including isothiocyanates, enhances pathogen resistance by modulating signaling pathways .
  • Catalysis

    • Application: Due to excellent performance properties such as strong activity and high selectivity, single-atom catalysts, potentially including isothiocyanates, have been widely used in various catalytic reactions .
    • Method: The study of single-atom catalysts involves exploring their diverse classifications and reaction mechanisms .
    • Results: Single-atom catalysts, potentially including isothiocyanates, have been found to have strong activity and high selectivity in various catalytic reactions .
  • Modulating Signaling Pathways in Plant Immunity

    • Application: New research reveals S-acylation of certain peptides, potentially including isothiocyanates, is crucial for plant immunity .
    • Method: The study of plant immunity involves exploring the diverse classifications and biosynthetic pathways of peptides and other molecules, potentially including isothiocyanates .
    • Results: S-acylation of certain peptides, potentially including isothiocyanates, enhances pathogen resistance by modulating signaling pathways .
  • Catalytic Reactions

    • Application: Due to excellent performance properties such as strong activity and high selectivity, single-atom catalysts, potentially including isothiocyanates, have been widely used in various catalytic reactions .
    • Method: The study of single-atom catalysts involves exploring their diverse classifications and reaction mechanisms .
    • Results: Single-atom catalysts, potentially including isothiocyanates, have been found to have strong activity and high selectivity in various catalytic reactions .

properties

IUPAC Name

[(1S)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468065
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Cyclohexylethyl isothiocyanate

CAS RN

737000-92-9
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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